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Compound of Interest

Compound Name: ONO-8590580

Cat. No.: B15620801

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship
(SAR) of ONO-8590580, a novel, potent, and selective negative allosteric modulator (NAM) of
the GABAA a5 receptor. This document details the binding affinity, in vitro and in vivo potency,
and the pharmacological effects of ONO-8590580, offering insights into its potential as a
therapeutic agent for cognitive disorders.

Core Compound Profile: ONO-8590580

ONO-8590580, chemically identified as 1-(cyclopropylmethyl)-5-fluoro-4-methyl-N-[5-(1-methyl-
1H-imidazol-4-yl)-2-pyridinyl]-1H-benzimidazol-6-amine, has emerged from a focused drug
discovery program aimed at enhancing cognitive function by modulating the GABAA a5
receptor.[1] This receptor subtype is highly expressed in the hippocampus and is critically
involved in learning and memory processes.[1][2][3] Negative allosteric modulation of GABAA
a5 receptors is a promising strategy for improving cognitive deficits.[2][3]

Quantitative Pharmacological Data

The pharmacological profile of ONO-8590580 has been characterized through a series of in
vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Binding Affinity and Functional Potency of ONO-8590580
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Parameter

Receptor/Assay

Value

Binding Affinity (Ki)

Recombinant human GABAA

a5-containing receptors

7.9 nM[1][2][3]

Functional Potency (EC50)

GABA-induced CI- channel

activity

1.1 nM[1][2][3]

GABA-induced CI- channel

Maximum Inhibition

activity

44.4%[1][2][3]

Table 2: In Vivo Receptor Occupancy and Efficacy of ONO-8590580 in Rats

Parameter Model Dose (p.o.) Result
Hippocampal GABAA 40-90% at 1 hour
Healthy Rats 1-20 mg/kg
a5 Occupancy post-dose[1][2][3]
- MK-801-induced o ]
Cognitive o Significant prevention
memory deficit 3-20 mg/kg o
Enhancement ] ] of memory deficit[1][2]
(Passive Avoidance)
. Scopolamine/MK-801- _
Cognitive _ o Improvement in
induced deficit (8-Arm 20 mg/kg B o
Enhancement cognitive deficit[1][2]

Radial Maze)

Table 3: Preclinical Safety Profile of ONO-8590580 in Rats

Parameter Model Dose (p.o.) Result
Anxiogenic-like Elevated Plus Maze No significant
20 mg/kg
Effects Test effects[1][2]
Pentylenetetrazole- No significant
Proconvulsant Effects 20 mg/kg

induced Seizure Test

effects[1][2]

Signaling Pathway and Mechanism of Action

© 2025 BenchChem. All rights reserved.

2/9

Tech Support


https://pubmed.ncbi.nlm.nih.gov/29674331/
https://www.researchgate.net/publication/324614797_ONO-8590580_a_Novel_GABAAa5_Negative_Allosteric_Modulator_Enhances_Long-Term_Potentiation_and_Improves_Cognitive_Deficits_in_Preclinical_Models
https://www.bioworld.com/articles/666654-ono-8590580-a-gaba-a-alpha5-negative-allosteric-modulator-enhancing-hippocampal-memory-function?v=preview
https://pubmed.ncbi.nlm.nih.gov/29674331/
https://www.researchgate.net/publication/324614797_ONO-8590580_a_Novel_GABAAa5_Negative_Allosteric_Modulator_Enhances_Long-Term_Potentiation_and_Improves_Cognitive_Deficits_in_Preclinical_Models
https://www.bioworld.com/articles/666654-ono-8590580-a-gaba-a-alpha5-negative-allosteric-modulator-enhancing-hippocampal-memory-function?v=preview
https://pubmed.ncbi.nlm.nih.gov/29674331/
https://www.researchgate.net/publication/324614797_ONO-8590580_a_Novel_GABAAa5_Negative_Allosteric_Modulator_Enhances_Long-Term_Potentiation_and_Improves_Cognitive_Deficits_in_Preclinical_Models
https://www.bioworld.com/articles/666654-ono-8590580-a-gaba-a-alpha5-negative-allosteric-modulator-enhancing-hippocampal-memory-function?v=preview
https://www.benchchem.com/product/b15620801?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29674331/
https://www.researchgate.net/publication/324614797_ONO-8590580_a_Novel_GABAAa5_Negative_Allosteric_Modulator_Enhances_Long-Term_Potentiation_and_Improves_Cognitive_Deficits_in_Preclinical_Models
https://www.bioworld.com/articles/666654-ono-8590580-a-gaba-a-alpha5-negative-allosteric-modulator-enhancing-hippocampal-memory-function?v=preview
https://pubmed.ncbi.nlm.nih.gov/29674331/
https://www.researchgate.net/publication/324614797_ONO-8590580_a_Novel_GABAAa5_Negative_Allosteric_Modulator_Enhances_Long-Term_Potentiation_and_Improves_Cognitive_Deficits_in_Preclinical_Models
https://pubmed.ncbi.nlm.nih.gov/29674331/
https://www.researchgate.net/publication/324614797_ONO-8590580_a_Novel_GABAAa5_Negative_Allosteric_Modulator_Enhances_Long-Term_Potentiation_and_Improves_Cognitive_Deficits_in_Preclinical_Models
https://www.benchchem.com/product/b15620801?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29674331/
https://www.researchgate.net/publication/324614797_ONO-8590580_a_Novel_GABAAa5_Negative_Allosteric_Modulator_Enhances_Long-Term_Potentiation_and_Improves_Cognitive_Deficits_in_Preclinical_Models
https://pubmed.ncbi.nlm.nih.gov/29674331/
https://www.researchgate.net/publication/324614797_ONO-8590580_a_Novel_GABAAa5_Negative_Allosteric_Modulator_Enhances_Long-Term_Potentiation_and_Improves_Cognitive_Deficits_in_Preclinical_Models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

ONO-8590580 acts as a negative allosteric modulator at the benzodiazepine binding site of
GABAA receptors that contain the a5 subunit. In the hippocampus, these receptors play a key
role in mediating tonic inhibition, which can dampen neuronal excitability and long-term
potentiation (LTP), a cellular correlate of learning and memory. By binding to the a5-containing
GABAA receptors, ONO-8590580 reduces the influx of chloride ions in response to GABA. This
reduction in inhibition is thought to enhance synaptic plasticity and improve cognitive functions.

Mechanism of action of ONO-8590580.

Experimental Protocols

The following sections provide an overview of the methodologies used to characterize ONO-
8590580.

e Objective: To determine the binding affinity (Ki) of ONO-8590580 for human GABAA a5
receptors.

» Methodology:

o Membranes from HEK293 cells stably expressing recombinant human GABAA receptors
containing the a5 subunit were used.

o Aradioligand competition binding assay was performed using [3H]-flumazenil as the
radioligand.

o Membranes were incubated with various concentrations of ONO-8590580 and the
radioligand.

o Non-specific binding was determined in the presence of a high concentration of a non-
labeled competing ligand.

o Bound and free radioligand were separated by rapid filtration.
o The radioactivity of the filters was measured by liquid scintillation counting.

o IC50 values were calculated from concentration-response curves and converted to Ki
values using the Cheng-Prusoff equation.
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o Objective: To assess the functional activity of ONO-8590580 on GABA-induced chloride
currents.

o Methodology:

o Whole-cell patch-clamp recordings were performed on HEK293 cells expressing human
GABAA a533y2 receptors.

o Cells were clamped at a holding potential of -60 mV.

o GABA was applied to elicit a chloride current.

o ONO-8590580 was co-applied with GABA at various concentrations.

o The modulation of the GABA-induced current by ONO-8590580 was measured.

o EC50 and maximum inhibition values were determined from the concentration-response
curve.

o Objective: To measure the extent of GABAA a5 receptor occupancy by ONO-8590580 in the
brain.

e Methodology:

o Rats were orally administered with ONO-8590580 at doses ranging from 1 to 20 mg/kg.

o At 1 hour post-administration, a radiolabeled tracer specific for the GABAA a5 receptor
was injected intravenously.

o After a defined period for tracer distribution, the animals were euthanized, and the brains
were dissected.

o The radioactivity in the hippocampus (a region rich in a5 subunits) and a reference region
(with low a5 expression) was measured.

o Receptor occupancy was calculated based on the reduction of specific tracer binding in
the hippocampus of ONO-8590580-treated animals compared to vehicle-treated controls.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b15620801?utm_src=pdf-body
https://www.benchchem.com/product/b15620801?utm_src=pdf-body
https://www.benchchem.com/product/b15620801?utm_src=pdf-body
https://www.benchchem.com/product/b15620801?utm_src=pdf-body
https://www.benchchem.com/product/b15620801?utm_src=pdf-body
https://www.benchchem.com/product/b15620801?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Objective: To evaluate the efficacy of ONO-8590580 in animal models of cognitive
impairment.

e Protocols:
o Passive Avoidance Test:
» Rats were placed in a two-compartment apparatus (light and dark).

» During the training session, upon entering the dark compartment, the rats received a
mild foot shock.

= 24 hours later, in the testing session, the latency to enter the dark compartment was
measured.

» Cognitive impairment was induced by administering MK-801 before the training session.
= ONO-8590580 or vehicle was administered before the cognitive impairing agent.

» Anincrease in the latency to enter the dark compartment in the ONO-8590580-treated
group indicated a reversal of the memory deficit.

o Eight-Arm Radial Maze Test:

» Food-deprived rats were trained to find food pellets located at the end of each of the
eight arms of the maze.

» Once trained, cognitive deficits were induced by scopolamine or MK-801.
= ONO-8590580 or vehicle was administered before the trial.

» The number of working memory errors (re-entry into an already visited arm) was
recorded.

» Areduction in the number of errors in the ONO-8590580-treated group demonstrated
improved cognitive performance.

Experimental and Drug Discovery Workflow
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The development of ONO-8590580 followed a structured workflow from initial hit identification
to preclinical candidate selection, focusing on optimizing potency, selectivity, and
pharmacokinetic properties.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b15620801?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

In Vitro Evaluation

Hit Identification

SAR Optimization

Binding Affinity (Ki)

Functional Potency (EC50)

Selectivity Profiling

In Vitro ADME

In Vivo Hvaluation

Pharmacokinetics
Receptor Occupancy
Cognitive Efficacy Models
Safety Pharmacology

ONO-8590580
(Preclinical Candidate)

Click to download full resolution via product page

Drug discovery workflow for ONO-8590580.
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Structure-Activity Relationship Insights

While the detailed SAR of the analog series leading to ONO-8590580 is proprietary, published
research indicates that the optimization process focused on achieving a balance of several key
properties.[4] The core scaffold was modified to enhance binding affinity for the GABAA a5
receptor while maintaining or improving selectivity over other GABAA receptor subtypes (al,
a2, and a3), which are associated with sedation, anxiolysis, and myorelaxation.[4] Furthermore,
chemical modifications were introduced to improve metabolic stability and oral bioavailability,
culminating in the selection of ONO-8590580 as a preclinical candidate with a favorable overall
profile.[4][5] The development of ONO-8590580 exemplifies a successful lead optimization
campaign targeting a specific neuronal receptor subtype for the treatment of cognitive
disorders.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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